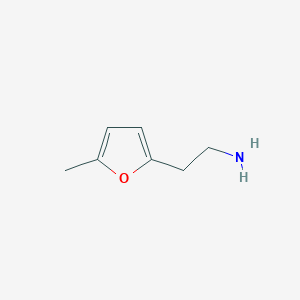
3-氯-2-甲氧基-4-吡啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methoxy-4-pyridinamine, also known as C6H7ClN2O, is a unique chemical provided to early discovery researchers . It has a molecular weight of 158.59 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-4-pyridinamine can be represented by the SMILES stringCOc1nccc(N)c1Cl . This indicates the presence of a methoxy group (OCH3), a chloro group (Cl), and an amino group (NH2) on a pyridine ring.
科学研究应用
与吡啶衍生物的反应
- 吡啶与CsSO4F反应,产生包括2-甲氧基-3-氯吡啶在内的各种产物,表明其具有创造取代吡啶的潜力 (Stavber & Zupan, 1990)。
吡啶中间体的形成
- 已确定2-氯-4-甲氧基吡啶是4-甲氧基-2,3-吡啶中间体的前体,展示了其在生成用于有机合成的反应性吡啶中间体中的作用 (Walters & Shay, 1995)。
锂化和化学转化
- 已研究了2-氯和2-甲氧基吡啶的锂化过程,揭示了H-6和H-3质子对于完全锂化C-3的重要性,突显了其在化学转化中的复杂行为 (Gros, Choppin & Fort, 2003)。
化学合成和化合物形成
- 已探索了涉及3-氯-2-甲氧基-4-吡啶胺衍生物的合成过程,表明其在化学合成中的多功能性 (Various Authors, Various Years)。
抗菌活性和DNA相互作用
- 已研究了吡啶衍生物,包括与3-氯-2-甲氧基-4-吡啶胺相关的化合物,对其抗菌活性和DNA相互作用,显示了在制药应用中的潜力 (Ö. Tamer et al., 2018)。
缓蚀作用
- 一些吡啶衍生物正在研究其作为缓蚀剂的有效性,这是与3-氯-2-甲氧基-4-吡啶胺相关化合物的潜在应用 (Ansari, Quraishi & Singh, 2015)。
量子化学研究
- 已进行了与3-氯-2-甲氧基-4-吡啶胺相关化合物的量子化学研究,增进了我们对其分子性质和相互作用的理解 (Sharma, Yadav & Singh, 2011)。
安全和危害
生化分析
Biochemical Properties
3-Chloro-2-methoxy-4-pyridinamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with certain enzymes, altering their activity and influencing metabolic pathways. For instance, 3-Chloro-2-methoxy-4-pyridinamine can inhibit or activate specific enzymes, thereby affecting the overall biochemical reaction . The nature of these interactions is often studied to understand the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of 3-Chloro-2-methoxy-4-pyridinamine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-2-methoxy-4-pyridinamine has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
At the molecular level, 3-Chloro-2-methoxy-4-pyridinamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 3-Chloro-2-methoxy-4-pyridinamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methoxy-4-pyridinamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-methoxy-4-pyridinamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methoxy-4-pyridinamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 3-Chloro-2-methoxy-4-pyridinamine can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
3-Chloro-2-methoxy-4-pyridinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Chloro-2-methoxy-4-pyridinamine is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function . The transport and distribution of 3-Chloro-2-methoxy-4-pyridinamine are essential for understanding its cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Chloro-2-methoxy-4-pyridinamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the interactions with other biomolecules and the resulting cellular effects . Understanding the subcellular localization of 3-Chloro-2-methoxy-4-pyridinamine is important for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
3-chloro-2-methoxypyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDHIZVPNIDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571662 |
Source


|
| Record name | 3-Chloro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-20-9 |
Source


|
| Record name | 3-Chloro-2-methoxy-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)






![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)

